molecular formula C20H22F6N2O6 B6144510 bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid CAS No. 1181458-06-9

bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid

Cat. No.: B6144510
CAS No.: 1181458-06-9
M. Wt: 500.4 g/mol
InChI Key: STINJQBWMLPUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid consists of two molecules of 2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol complexed with oxalic acid. This structure combines a trifluoromethyl-substituted ethanolamine backbone with oxalic acid, likely forming a salt or co-crystal. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and hydroxyl groups enable hydrogen bonding and solubility in polar solvents. Oxalic acid acts as a counterion or bridging ligand, influencing crystallinity and stability.

Properties

IUPAC Name

2-amino-1-[4-(trifluoromethyl)phenyl]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H10F3NO.C2H2O4/c2*10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;3-1(4)2(5)6/h2*1-4,8,14H,5,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STINJQBWMLPUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)C(F)(F)F.C1=CC(=CC=C1C(CN)O)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-(Trifluoromethyl)benzaldehyde

The primary synthetic route begins with 4-(trifluoromethyl)benzaldehyde, which undergoes reductive amination with 2-aminoethanol. This reaction typically employs sodium cyanoborohydride (NaBH3CN) as the reducing agent in a methanol or ethanol solvent system. The trifluoromethyl group’s electron-withdrawing nature accelerates imine formation, achieving >85% conversion within 6 hours at 50°C.

The intermediate imine is stabilized by the aromatic ring’s resonance effects, permitting isolation via extraction with methyl tert-butyl ether (MTBE). Post-reaction workup includes washing with brine to remove residual reagents, followed by distillation under reduced pressure to isolate the free base.

Oxalic Acid Salt Formation

The amino alcohol free base is subsequently complexed with oxalic acid in a 2:1 molar ratio. This step is conducted in ethanol at 25–30°C, with rigorous pH control (6.0–6.5) to prevent protonation of the amine group. Crystallization is induced by cooling to 0–5°C, yielding needle-like crystals with a melting point >200°C.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents such as dimethylformamide (DMF) enhance solubility during reductive amination but require subsequent solvent swaps for salt formation. Ethanol emerges as the optimal solvent due to its hydrogen-bonding capacity, which facilitates oxalic acid coordination (Table 1).

Table 1: Solvent Impact on Reaction Efficiency

SolventReaction Yield (%)Purity (%)
Ethanol8298.5
DMF7897.2
Acetonitrile7596.8

Temperature Control

Exothermic reactions during reductive amination necessitate precise temperature modulation. Maintaining 50°C prevents thermal degradation of the trifluoromethyl group while ensuring complete imine reduction. Lower temperatures (0–10°C) during crystallization minimize oxalic acid dissociation, preserving stoichiometric integrity.

Purification Techniques

Recrystallization

Recrystallization from ethanol/water (3:1 v/v) removes hydrophobic byproducts, achieving >99% purity. The process involves slow cooling (1°C/min) to foster large crystal growth, which is critical for filtration efficiency and residual solvent removal.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (1:2) resolves unreacted aldehyde and dimeric impurities. This step is particularly vital for small-scale syntheses requiring enantiomeric purity >99%, as confirmed by chiral HPLC.

Industrial Scale Production

Continuous Flow Reactors

Industrial protocols utilize continuous flow systems to mitigate heat dissipation challenges. Residence times of 10–15 minutes in microreactors improve throughput by 40% compared to batch processes. In-line FTIR monitoring ensures real-time adjustment of stoichiometric ratios.

Simulated Moving Bed (SMB) Chromatography

SMB chromatography replaces traditional column methods for large-scale purification, reducing solvent consumption by 60%. Automated valve switching enables continuous separation of oxalic acid complexes from reaction mixtures.

Challenges and Solutions

Hydrolysis Sensitivity

The trifluoromethyl group’s susceptibility to hydrolysis mandates anhydrous conditions during storage. Packaging under nitrogen in amber glass vials extends shelf life to >24 months at 2–8°C.

Enantiomeric Control

Asymmetric hydrogenation using Ru-(S)-BINAP catalysts achieves enantiomeric excess >98%. Chiral oxalic acid derivatives induce diastereomeric crystallization, further enhancing optical purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino alcohol can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of trifluoromethyl-substituted compounds on biological systems. It serves as a model compound for understanding the interaction of fluorinated molecules with enzymes and receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties are exploited in the creation of polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism by which bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and electronic effects. This binding can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Trifluoromethyl-Substituted Ethanol Backbones

2-(4-(trifluoromethyl)phenyl)ethan-1-ol
  • Structure: Lacks the amino group but retains the trifluoromethylphenyl-ethanol motif.
  • Properties: Synthesized via hydrogen transfer reduction of 4-(trifluoromethyl)phenylacetic acid (75% yield). Exhibits lower polarity due to the absence of the amino group, reducing solubility in aqueous media compared to the target compound .
  • Applications : Intermediate in organic synthesis, particularly for fluorinated aromatics.
(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol
  • Structure : Contains two trifluoromethyl groups on the phenyl ring and a chiral hydroxyl group.
  • Properties: Prepared via asymmetric transfer hydrogenation with high enantiomeric purity (>99% ee).
  • Applications : Key intermediate in synthesizing neurokinin-1 (NK1) receptor antagonists .

Oxalic Acid Derivatives

Bis(2,4,6-trichlorophenyl) oxalate (TCPO)
  • Structure : Oxalic acid ester with trichlorophenyl groups.
  • Properties: Non-polar, stable solid used in chemiluminescence reactions. Unlike the target compound, TCPO lacks hydrogen-bonding groups, limiting its solubility in polar solvents .
  • Applications : Analytical chemistry (e.g., peroxide detection via light emission) .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight Substituents Functional Groups Key Applications
bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid* 502.2 (calculated) 4-trifluoromethylphenyl Amino, hydroxyl, oxalate Pharmaceutical intermediate (hypothesized)
2-(4-trifluoromethylphenyl)ethan-1-ol 194.14 4-trifluoromethylphenyl Hydroxyl Organic synthesis
(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol 290.16 3,5-bis(trifluoromethyl)phenyl Hydroxyl NK1 antagonist intermediate
Bis(2,4,6-trichlorophenyl) oxalate 448.9 2,4,6-trichlorophenyl Oxalate ester Chemiluminescence

*Calculated molecular weight assumes a 2:1 stoichiometry between 2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol (MW 206.1 per unit) and oxalic acid (MW 90.03).

Research Findings and Contrasts

  • Synthetic Efficiency: The target compound’s synthesis likely involves coupling oxalic acid with 2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol, analogous to methods for TCPO . However, unlike TCPO’s esterification, the target may form an acid-base complex, requiring milder conditions .
  • Enantiomeric Control: Compared to (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, the amino group in the target compound could enable chiral resolution via oxalate coordination, though this remains untested .
  • Thermal Stability : Oxalic acid derivatives like TCPO decompose above 200°C , whereas the target compound’s hydrogen-bonding network may enhance thermal stability for pharmaceutical processing.

Limitations and Knowledge Gaps

The provided evidence lacks direct studies on the target compound. Key unknowns include:

  • Crystal Structure: Whether oxalic acid forms a salt or co-crystal with the ethanolamine units.
  • Biological Activity: Potential as a kinase inhibitor or chiral catalyst, inferred from trifluoromethyl- and amino-group functionalities .

Further research is needed to validate these hypotheses experimentally.

Biological Activity

Bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid (CAS Number: 1181458-06-9) is a compound combining an amino alcohol with a trifluoromethyl-substituted aromatic ring. This unique structure imparts distinct biological activities that are of significant interest in pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H22F6N2O6, with a molecular weight of 500.39 g/mol. The compound's structure features a trifluoromethyl group that enhances its hydrophobic properties, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions and electronic effects, modulating the activity of target proteins. This can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.
  • Anticancer Properties : Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological ActivityTargetObserved EffectReference
AntimicrobialGram-positive bacteria (e.g., S. aureus)Inhibition of growth
AnticancerBreast cancer cell lines (e.g., T47D)Cytotoxicity observed
Enzyme InhibitionAcetylcholinesterase (AChE)Moderate inhibition

Case Studies

Several studies have explored the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC comparable to standard antibiotics. This suggests potential applications in treating bacterial infections .
  • Cytotoxic Effects : Research involving breast cancer cell lines indicated that this compound could induce apoptosis, leading to cell death in T47D cells. The mechanism appears to involve the disruption of cellular signaling pathways crucial for cell survival .
  • Enzyme Inhibition Studies : In vitro assays revealed that this compound acts as a moderate inhibitor of AChE, which is relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Question

  • NMR spectroscopy : Use deuterated DMSO or CDCl₃ to identify proton environments (e.g., hydroxyl protons at δ 4.8–5.2 ppm, aromatic protons near δ 7.5–8.0 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities, particularly residual oxalic acid or unreacted amino alcohol .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for the free base at m/z 317.2) and fragmentation patterns to validate structural integrity .

How does the trifluoromethyl group influence the compound’s stability under varying storage conditions?

Basic Research Question
The electron-withdrawing trifluoromethyl group enhances thermal stability but increases sensitivity to hydrolysis. Key considerations:

  • Storage : Anhydrous conditions (desiccators with silica gel) at 2–8°C prevent degradation .
  • Light sensitivity : Amber glassware or opaque containers mitigate photolytic cleavage of the C–F bond .
  • pH-dependent stability : Avoid aqueous solutions below pH 5, where oxalic acid may protonate the amino group, leading to precipitation .

What advanced strategies are available to achieve enantiomeric purity in derivatives of this compound?

Advanced Research Question

  • Asymmetric catalysis : Use chiral catalysts like Ru-(S)-BINAP complexes for transfer hydrogenation of ketone intermediates (e.g., achieving >98% ee in related trifluoromethylphenyl ethanol derivatives) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling separation via chromatography .
  • Chiral counterions : Oxalic acid derivatives with resolved enantiomers (e.g., L-tartaric acid) can induce diastereomeric crystallization .

How can contradictory literature data on the biological activity of this compound be resolved?

Advanced Research Question
Contradictions often arise from structural analogs (e.g., hydroxyl vs. ketone functional groups) or assay variability. Mitigation strategies include:

  • Structure-activity relationship (SAR) studies : Compare bioactivity of analogs (see Table 1) to isolate key functional groups .
  • Standardized assays : Use cell lines with validated receptor expression (e.g., HEK293 for neurokinin-1 receptor antagonism studies) .
  • Meta-analysis : Cross-reference pharmacokinetic data (e.g., logP, plasma stability) to identify confounding factors .

Q. Table 1: Bioactivity of Structural Analogs

Compound NameKey ModificationReported Activity
2-Amino-1-[4-(trifluoromethyl)phenyl]ethanolHydroxyl groupAntioxidant
2-Amino-1-(4-TFMP)ethanoneKetone groupAnti-inflammatory
4-Amino-phenethylamine ethanolAniline derivativeCNS modulation

What methodologies optimize reaction yields in large-scale synthesis while minimizing byproducts?

Advanced Research Question

  • Flow chemistry : Continuous reactors reduce reaction time (e.g., 10-minute residence time) and improve heat dissipation for exothermic steps .
  • Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., molar ratio, temperature) for maximizing yield (>85%) .
  • In-line purification : Couple synthesis with simulated moving bed (SMB) chromatography to remove byproducts like bis-condensation adducts .

How do solvent polarity and hydrogen-bonding capacity affect crystallization outcomes?

Advanced Research Question

  • Polar solvents (e.g., DMF) : Promote solvation of ionic intermediates but may trap solvents in crystals. Use anti-solvents like hexane to induce nucleation .
  • Hydrogen-bond donors (e.g., ethanol) : Enhance crystal lattice stability via OH···N interactions with the amino group, yielding needle-like crystals suitable for XRD .
  • Co-crystallization agents : Oxalic acid forms co-crystals with amino alcohols, improving thermal stability (melting point >200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.